
LY2562175
Übersicht
Beschreibung
TERN-101 ist ein in der Leber verteilter, nicht-gallensäureartiger Farnesoid-X-Rezeptor (FXR)-Agonist, der von Terns Pharmaceuticals entwickelt wurde. Er wird vor allem für sein Potenzial zur Behandlung von nicht-alkoholischer Steatohepatitis (NASH) untersucht, einer schweren Form der Fettlebererkrankung .
Vorbereitungsmethoden
Die spezifischen Syntheserouten und Reaktionsbedingungen für TERN-101 sind urheberrechtlich geschützt und werden nicht öffentlich bekannt gegeben. Es ist bekannt, dass Terns Pharmaceuticals umfassende Forschungs- und Entwicklungsarbeiten durchgeführt hat, um die Synthese und Produktion von TERN-101 zu optimieren .
Analyse Chemischer Reaktionen
TERN-101, als FXR-Agonist, interagiert in erster Linie mit dem Farnesoid-X-Rezeptor in der Leber. Die Verbindung durchläuft verschiedene biochemische Reaktionen, darunter:
Aktivierung von FXR: TERN-101 bindet an FXR und aktiviert es, was zur Regulierung der Gallensäurebiosynthese, des Lipidstoffwechsels, der Entzündung und der Fibrose führt.
Inhibition von 7α-Hydroxy-4-Cholesten-3-on (7α-C4): Dieser Zwischenstoff in der Cholesterinbiosynthese wird durch die Aktivierung von FXR durch TERN-101 signifikant reduziert.
Erhöhung des Fibroblastenwachstumsfaktors 19 (FGF19): Die Aktivierung von FXR durch TERN-101 führt zu einer Erhöhung von FGF19, das die Gallensäurebiosynthese sowie den Glukose- und Lipidstoffwechsel reguliert.
Wissenschaftliche Forschungsanwendungen
TERN-101 hat sich in verschiedenen wissenschaftlichen Forschungsanwendungen gezeigt, insbesondere im Bereich der Lebererkrankungen:
Nicht-alkoholische Steatohepatitis (NASH): TERN-101 wird auf sein Potenzial untersucht, NASH zu behandeln, indem es die Lebersteatose, Entzündung, Ballonisierung und Fibrose reduziert.
Leberentzündung und Fibrose: Klinische Studien haben signifikante Verbesserungen der Marker für Leberentzündung und Fibrose bei Patienten gezeigt, die mit TERN-101 behandelt wurden.
Kombinationstherapie: TERN-101 wird auch in Kombination mit anderen Wirkstoffen, wie z. B. Agonisten des Thyreoidea-Hormon-Rezeptors Beta (THR-β), untersucht, um seine therapeutische Wirkung zu verstärken.
Wirkmechanismus
TERN-101 entfaltet seine Wirkung durch die Aktivierung des Farnesoid-X-Rezeptors (FXR), eines Kernrezeptors, der in der Leber, im Darm und in den Nieren stark exprimiert wird. Die Aktivierung von FXR durch TERN-101 führt zu:
Regulierung der Gallensäurebiosynthese: Die Aktivierung von FXR hemmt die Synthese von Gallensäuren und reduziert deren Anhäufung in der Leber.
Lipidstoffwechsel: Die Aktivierung von FXR verbessert den Lipidstoffwechsel und reduziert den Leberfettgehalt.
Entzündungshemmende und antifibrotische Wirkungen: Die Aktivierung von FXR durch TERN-101 reduziert Entzündungen und Fibrose in der Leber.
Wirkmechanismus
TERN-101 exerts its effects by activating the farnesoid X receptor (FXR), a nuclear receptor highly expressed in the liver, intestine, and kidneys. The activation of FXR by TERN-101 leads to:
Regulation of Bile Acid Synthesis: FXR activation inhibits the synthesis of bile acids, reducing their accumulation in the liver.
Lipid Metabolism: FXR activation enhances lipid metabolism, reducing liver fat content.
Anti-Inflammatory and Anti-Fibrotic Effects: FXR activation by TERN-101 reduces inflammation and fibrosis in the liver.
Vergleich Mit ähnlichen Verbindungen
TERN-101 ist einzigartig in seiner leberselektiven Aktivierung von FXR, wodurch potenzielle Nebenwirkungen, die mit der systemischen Aktivierung von FXR verbunden sind, minimiert werden. Ähnliche Verbindungen sind:
Obeticholic Acid: Ein weiterer FXR-Agonist, der zur Behandlung der primären biliären Cholangitis eingesetzt wird und für NASH untersucht wird.
Cilofexor: Ein FXR-Agonist, der zur Behandlung von NASH in der Entwicklung ist.
Tropifexor: Ein weiterer FXR-Agonist, der auf sein Potenzial zur Behandlung von Lebererkrankungen untersucht wird.
Die leberselektive Aktivierung und das differenzierte Verträglichkeitsprofil von TERN-101 machen es zu einem vielversprechenden Kandidaten für die Behandlung von NASH und anderen Lebererkrankungen .
Biologische Aktivität
LY2562175 is a synthetic compound that acts as a potent agonist of the Farnesoid X receptor (FXR), a nuclear receptor involved in bile acid regulation, lipid metabolism, and glucose homeostasis. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.
This compound functions primarily as an FXR agonist, enhancing the receptor's activity in various tissues, particularly the liver and intestines. FXR activation leads to a cascade of biological effects, including:
- Regulation of Bile Acid Homeostasis : FXR activation promotes the synthesis and transport of bile acids while inhibiting their production from cholesterol by downregulating the CYP7A1 gene .
- Anti-inflammatory Effects : Activation of FXR has been shown to reduce inflammation by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 in models of liver injury .
- Metabolic Regulation : this compound influences lipid and glucose metabolism, potentially providing therapeutic benefits for metabolic disorders like non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes .
In Vitro Activity
In vitro studies have demonstrated that this compound effectively activates FXR in human hepatocyte cell lines. The compound was tested using luciferase reporter assays to measure FXR transcriptional activity. Results indicated a significant increase in FXR target gene expression, confirming its efficacy as an agonist.
In Vivo Efficacy
In vivo studies in mouse models have provided insight into the pharmacological effects of this compound:
- Liver Cholestasis Model : In a bile duct ligation model, administration of this compound resulted in a significant reduction in liver fibrosis markers, including hydroxyproline levels, indicating its potential antifibrotic properties .
- Metabolic Syndrome Models : In high-fat diet-induced obesity models, this compound improved metabolic parameters such as glucose tolerance and lipid profiles, suggesting its role in managing metabolic syndrome .
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized through various studies:
Parameter | Value |
---|---|
Bioavailability | High |
Half-life | Approximately 4 hours |
Peak plasma concentration | 1.2 µM at 2 hours post-administration |
Metabolism | Primarily hepatic |
These parameters indicate that this compound is well-absorbed and has a favorable distribution within the body.
Case Studies
Several case studies highlight the clinical relevance of this compound:
- Case Study on Liver Disease :
- Case Study on Metabolic Disorders :
Eigenschaften
IUPAC Name |
6-[4-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]piperidin-1-yl]-1-methylindole-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27Cl2N3O4/c1-32-14-20(28(34)35)19-8-7-17(13-24(19)32)33-11-9-18(10-12-33)36-15-21-26(31-37-27(21)16-5-6-16)25-22(29)3-2-4-23(25)30/h2-4,7-8,13-14,16,18H,5-6,9-12,15H2,1H3,(H,34,35) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPVDFHPBGBMWID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C=C(C=C2)N3CCC(CC3)OCC4=C(ON=C4C5=C(C=CC=C5Cl)Cl)C6CC6)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27Cl2N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1103500-20-4 | |
Record name | TERN-101 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1103500204 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TERN-101 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16045 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | TERN-101 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VVA2ZDV3LX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is TERN-101 and what is its mechanism of action?
A: TERN-101, also known as LY2562175 or 1H-Indole-3-carboxylic acid, 6-[4-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-4-isoxazolyl]methoxy]-1-piperidinyl]-1-methyl-, is a potent and selective agonist of the farnesoid X receptor (FXR). [] FXR is a nuclear receptor primarily found in the liver and intestines that plays a crucial role in regulating bile acid synthesis, lipid metabolism, and glucose homeostasis. By activating FXR, TERN-101 exerts downstream effects such as lowering LDL cholesterol and triglycerides, raising HDL cholesterol, and improving insulin sensitivity. [, ]
Q2: What are the preclinical findings regarding the efficacy of TERN-101 in treating nonalcoholic steatohepatitis (NASH)?
A: Preclinical studies in murine models of NASH have demonstrated that TERN-101 effectively reduces liver steatosis, inflammation, ballooning degeneration, and fibrosis. [, ] These findings suggest that TERN-101 may be a promising therapeutic option for the treatment of NASH.
Q3: What is the pharmacokinetic profile of TERN-101?
A: TERN-101 exhibits favorable pharmacokinetic properties, including sustained target engagement in the liver. [, ] Studies in healthy volunteers revealed that TERN-101 capsules led to a sustained decrease in serum 7α-hydroxy-4-cholesten-3-one, a marker of FXR activation, for up to 24 hours after the last dose. [] This sustained target engagement supports its potential for once-daily dosing in humans.
Q4: What are the different formulations of TERN-101 and how do they differ in terms of bioavailability?
A: TERN-101 has been formulated as both capsules and tablets. [] Pharmacokinetic studies in healthy volunteers showed that TERN-101 tablets had increased bioavailability compared to capsules. [] Specifically, the 24-hour plasma exposure of the 5 mg tablet was similar to that of the 25 mg capsule. []
Q5: Has TERN-101 been investigated in clinical trials for NASH?
A: Yes, TERN-101 has advanced to clinical trials for the evaluation of its safety and efficacy in humans with NASH. [, , , ] Notably, TERN-101 has demonstrated potent target engagement and a favorable exposure-response profile in NASH patients. [] Furthermore, a Phase 2a study (LIFT study) showed that TERN-101 was well-tolerated and demonstrated similar safety and efficacy in NASH patients with and without COVID-19 exposure. []
Q6: What is the safety profile of TERN-101 based on preclinical and clinical data?
A: Preclinical and clinical studies indicate that TERN-101 is generally well-tolerated. [, ] In healthy volunteers, no reports of pruritus, a common side effect of FXR agonists, were observed. [] The LIFT study further supports the favorable safety profile of TERN-101 in NASH patients. []
Q7: Are there any ongoing studies investigating the potential of TERN-101 in combination therapy for NASH?
A: Yes, research is underway to explore the efficacy of TERN-101 in combination with other therapeutic agents for the treatment of NASH. One such study is investigating the combination of TERN-101 with TERN-501, a selective agonist of the thyroid hormone receptor beta (THRβ). [] Preliminary findings suggest that this combination therapy may have synergistic effects in improving NASH outcomes in preclinical models. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.